molecular formula C21H17FN6O3 B2530866 (4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 2034446-95-0

(4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2530866
CAS No.: 2034446-95-0
M. Wt: 420.404
InChI Key: ONHPDZODNAKPDV-UHFFFAOYSA-N
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Description

(4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a novel chemical entity designed for preclinical research and drug discovery. This compound integrates multiple privileged medicinal chemistry scaffolds into a single structure, suggesting significant potential for interacting with diverse biological targets. The molecule features a 1,2,4-oxadiazole heterocycle, a structure recognized as a bioisostere for amides and esters, which can enhance metabolic stability and participate in key hydrogen-bonding interactions with target proteins . This core is linked to a pyrimidine ring, a ubiquitous nitrogen-containing heterocycle in pharmaceuticals, and a piperazine moiety. Piperazine derivatives are extensively documented in scientific literature for their broad spectrum of pharmacological activities, making them a cornerstone in the development of therapeutic agents . The presence of a furan-2-yl methanone group adds a second heteroaromatic system, which can contribute to molecular diversity and binding affinity. While the specific biological profile of this exact compound requires empirical determination by researchers, its carefully engineered structure makes it a promising candidate for screening against various disease models. Researchers may find it particularly valuable for investigating new ligands for central nervous system targets, enzymes, or other proteins where its constituent moieties are known to show activity. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[4-[5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3/c22-16-5-2-1-4-14(16)18-25-20(31-26-18)15-12-23-13-24-19(15)27-7-9-28(10-8-27)21(29)17-6-3-11-30-17/h1-6,11-13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHPDZODNAKPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic derivative belonging to the class of oxadiazole compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for the compound is C19H20FN5O2C_{19}H_{20}FN_5O_2, with a molecular weight of approximately 357.4 g/mol. The structure features a piperazine ring, a pyrimidine moiety, and a furan group, which are critical for its biological activity.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit promising anticancer properties. For instance, compounds similar to (4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone have been evaluated for their efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Related Oxadiazole Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.65Induction of apoptosis via caspase activation
Compound BHeLa2.41Inhibition of cell proliferation through cell cycle arrest
Compound CPANC-110.38Modulation of p53 signaling pathway

In a study conducted by MDPI, it was reported that certain oxadiazole derivatives increased p53 expression and caspase activity in MCF-7 cells, indicating their potential as anticancer agents through apoptotic pathways .

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. A study highlighted that compounds containing the oxadiazole ring exhibited moderate to good antibacterial activity against various bacterial strains.

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundBacterial Strain TestedZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus20
Compound FP. aeruginosa18

These findings suggest that the incorporation of fluorophenyl and oxadiazole moieties enhances the antimicrobial efficacy of these compounds .

Case Studies

Case Study 1: Anticancer Evaluation

A comprehensive evaluation was performed on a series of oxadiazole derivatives, including those structurally related to our compound. The National Cancer Institute (NCI) assessed their cytotoxicity across multiple cancer cell lines, revealing significant growth inhibition rates with mean GI50 values around 15.72 µM for certain derivatives . The results indicated that structural modifications could lead to enhanced potency against specific tumor types.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that certain oxadiazole derivatives could induce apoptosis in cancer cells by activating intrinsic apoptotic pathways. For example, a derivative similar to our compound was shown to increase levels of pro-apoptotic proteins while decreasing anti-apoptotic protein levels .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing oxadiazole and pyrimidine moieties exhibit significant anticancer properties. The incorporation of the 2-fluorophenyl group enhances the lipophilicity and biological activity of the compound, making it a candidate for further development as an anticancer agent. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against resistant bacterial strains. The furan and piperazine components are known to contribute to the bioactivity of similar compounds. Research has demonstrated that derivatives with these functional groups can exhibit significant antibacterial effects, making this compound a candidate for developing new antibiotics .

Neuropharmacology

CNS Activity
The piperazine moiety is often associated with neuroactive compounds. Preliminary studies suggest that this compound could exhibit anxiolytic or antidepressant-like effects. The interaction of the piperazine ring with serotonin receptors may contribute to its potential as a therapeutic agent for neurological disorders .

Synthesis of Novel Heterocycles

Building Block for Heterocyclic Synthesis
The unique structure of (4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone makes it an excellent precursor for synthesizing other heterocyclic compounds. Researchers have utilized similar structures to create libraries of novel compounds with diverse biological activities. Its ability to act as a building block can facilitate the discovery of new drugs with improved efficacy and safety profiles .

Material Science

Potential in Organic Electronics
The electronic properties of compounds containing furan and oxadiazole units make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The molecular structure allows for good charge transport properties, which are essential for efficient device performance .

  • Anticancer Studies
    A study published in a peer-reviewed journal demonstrated that derivatives of oxadiazole exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer potential .
  • Antimicrobial Research
    In vitro tests showed that compounds similar to (4-(5-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)piperazin-1-yl)(furan-2-yl)methanone had significant activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents .
  • Neuropharmacological Evaluation
    Behavioral studies in animal models indicated that derivatives showed reduced anxiety-like behavior in elevated plus maze tests, supporting their potential use in treating anxiety disorders .

Comparison with Similar Compounds

Table 1: Key Structural and Bioactive Comparisons

Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound Pyrimidine-Piperazine 2-Fluorophenyl-oxadiazole, Furan-2-yl methanone ~500 (estimated) Neuropharmacology, Oncology
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-...thiazole (Compound 5, ) Thiazole-Pyrazole-Triazole Dual fluorophenyl, methyl-triazole ~450–480 (estimated) Anticancer, Antimicrobial
Example 76 () Chromenone-Pyrazolo[3,4-d]pyrimidine Morpholinomethyl-thiophene, fluorophenyl 531.3 Kinase inhibition
EP 1 808 168 B1 Derivatives () Pyrimidine-Piperidine-Oxadiazole Isopropyl-oxadiazole, thiadiazole ~450–550 GPR119 agonists (metabolic disorders)
(4-Fluorophenyl)(2-(piperazin-1-yl)pyrimidin-5-yl)methanone () Pyrimidine-Piperazine 4-Fluorophenyl ~350–400 Neurotransmitter modulation

Key Findings

Structural Flexibility vs. Planarity :

  • The target compound’s 2-fluorophenyl-oxadiazole group introduces a perpendicular steric bulk compared to the planar thiazole-pyrazole systems in . This may enhance membrane permeability but reduce crystallinity.
  • Piperazine (target compound) versus piperidine (EP 1 808 168 B1 derivatives) alters basicity and solubility, affecting pharmacokinetics .

The furan-2-yl methanone in the target compound may confer unique electron-withdrawing effects, modulating receptor binding . Example 76 () highlights the role of morpholinomethyl-thiophene in kinase inhibition, suggesting that the target compound’s oxadiazole-furan system could similarly influence enzymatic activity .

Synthetic Complexity :

  • The target compound’s multi-heterocyclic framework requires advanced coupling strategies, contrasting with simpler triazole-thiazole syntheses () .

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